molecular formula C11H21N3 B15263268 4-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine

4-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine

Cat. No.: B15263268
M. Wt: 195.30 g/mol
InChI Key: PJNZUFUGKAVWOM-UHFFFAOYSA-N
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Description

4-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by a methyl group at position 4 and a bulky 2,3,3-trimethylbutyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the reaction can be carried out in the presence of acetic acid or sulfuric acid as a catalyst under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can lead to the formation of reduced pyrazole derivatives.

Scientific Research Applications

4-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazole
  • 4-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-ol
  • 4-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-thiol

Uniqueness

4-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bulky 2,3,3-trimethylbutyl group at position 3 and the amino group at position 5 make it a valuable compound for various applications, particularly in the design of enzyme inhibitors and receptor modulators.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

4-methyl-5-(2,3,3-trimethylbutyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-7(11(3,4)5)6-9-8(2)10(12)14-13-9/h7H,6H2,1-5H3,(H3,12,13,14)

InChI Key

PJNZUFUGKAVWOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)CC(C)C(C)(C)C

Origin of Product

United States

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